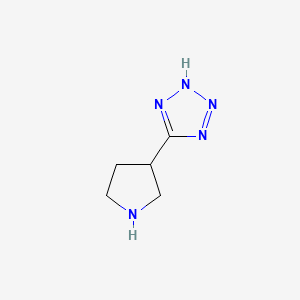

5-(Pyrrolidin-3-yl)-2H-tétrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Pyrrolidin-3-yl)-2H-tetrazole is a compound that is part of a broader class of tetrazole derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The tetrazole moiety is a common bioisostere for the carboxylate group, which makes tetrazole derivatives valuable in drug design. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is often found in bioactive molecules and can impart important pharmacokinetic properties to the compounds it is part of .

Synthesis Analysis

The synthesis of substituted 5-(pyrrolidin-2-yl)tetrazoles has been reported, with variations in the substituents on the pyrrolidine ring influencing the properties of the final compounds. These syntheses typically involve the formation of an amide from a pyrrolidine-based starting material, followed by dehydration and cyclization to form the tetrazole ring. In some cases, protecting groups are used to facilitate the synthesis and are subsequently removed, for example, using flow-reactor hydrogenolysis . The synthesis of these compounds can be optimized to increase yields and stereoselectivity, which is crucial for their potential use in asymmetric catalysis .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives, including those with a pyrrolidine substituent, is characterized by the presence of a tetrazole ring. This ring system can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound's crystalline structure and its interaction with biological targets. For instance, the crystalline structure of related pyridine-substituted tetrazoles has been studied, revealing various supramolecular architectures through hydrogen bonding .

Chemical Reactions Analysis

5-(Pyrrolidin-3-yl)-2H-tetrazole and its derivatives can act as organocatalysts in various chemical reactions. For example, they have been evaluated as catalysts in the asymmetric Biginelli reaction, where the relationship between the catalyst structure and catalytic activity was explored. The optimized catalysts were able to produce dihydropyrimidinone derivatives with good yields and enantioselectivity . Additionally, the tetrazole moiety can engage in cycloaddition reactions, which is a common method for synthesizing tetrazole-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Pyrrolidin-3-yl)-2H-tetrazole derivatives are influenced by the nature of the substituents on the tetrazole and pyrrolidine rings. These properties include solubility, melting point, and the ability to form crystalline structures. The photophysical properties of related compounds have been investigated, showing that they can display intense fluorescence with large Stokes shifts, which may be tuned by varying the electronic features of the substituents . The ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds are also of interest, particularly when considering their potential as pharmaceutical agents .

Applications De Recherche Scientifique

Découverte de médicaments

Les cycles pyrrolidine et leurs dérivés sont souvent explorés dans la découverte de médicaments en raison de leurs propriétés bioactives. Ils peuvent contribuer à la sélectivité des cibles et ont été rapportés dans diverses molécules bioactives .

Potentiel biologique

Les dérivés de l'indole, qui peuvent inclure des structures pyrrolidine, ont montré un potentiel biologique et ont été synthétisés et testés pour diverses activités biologiques .

Synthèse chimique

Les composés avec des structures pyrrolidine sont utilisés dans la synthèse chimique, y compris le développement de nouveaux produits pharmaceutiques et matériaux .

Orientations Futures

Propriétés

IUPAC Name |

5-pyrrolidin-3-yl-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-2-6-3-4(1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQMPDFYNWSLGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)

![Spiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B1322602.png)